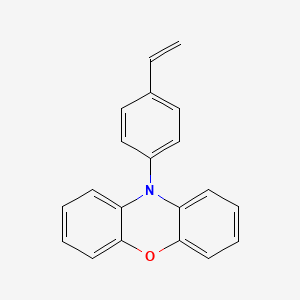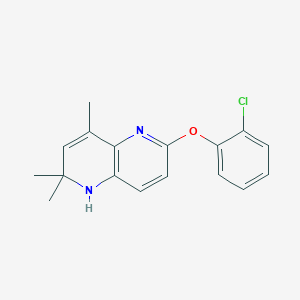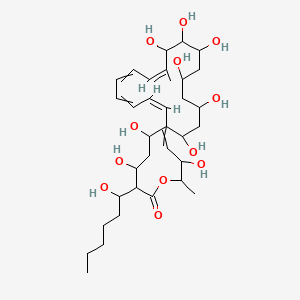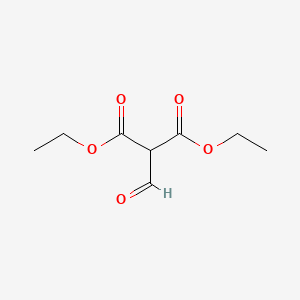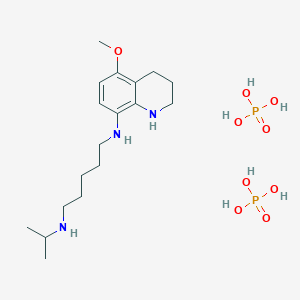
Quinoline, 1,2,3,4-tetrahydro-8-((5-(isopropylamino)pentyl)amino)-6-methoxy-, diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium;N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N’-propan-2-ylpentane-1,5-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines elements of phosphonium and quinoline derivatives, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium;N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N’-propan-2-ylpentane-1,5-diamine involves multiple steps. One common approach is the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine . This reaction typically occurs in diphenyl ether under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium;N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N’-propan-2-ylpentane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant biological and pharmaceutical activities .
Aplicaciones Científicas De Investigación
Hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium;N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N’-propan-2-ylpentane-1,5-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating neurodegenerative disorders and infections.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Tetrahydroisoquinoline: Exhibits neuroprotective and anti-inflammatory activities.
Uniqueness
Hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium;N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N’-propan-2-ylpentane-1,5-diamine is unique due to its combined phosphonium and quinoline structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
63680-73-9 |
|---|---|
Fórmula molecular |
C18H37N3O9P2 |
Peso molecular |
501.4 g/mol |
Nombre IUPAC |
N-(5-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine;phosphoric acid |
InChI |
InChI=1S/C18H31N3O.2H3O4P/c1-14(2)19-11-5-4-6-12-20-16-9-10-17(22-3)15-8-7-13-21-18(15)16;2*1-5(2,3)4/h9-10,14,19-21H,4-8,11-13H2,1-3H3;2*(H3,1,2,3,4) |
Clave InChI |
QAJYOHVKNWTWNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCCCCNC1=C2C(=C(C=C1)OC)CCCN2.OP(=O)(O)O.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile](/img/structure/B14138427.png)
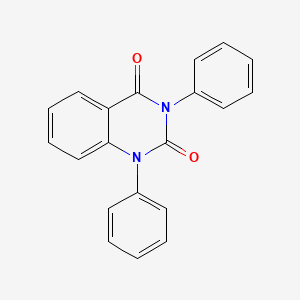
![Butyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14138435.png)
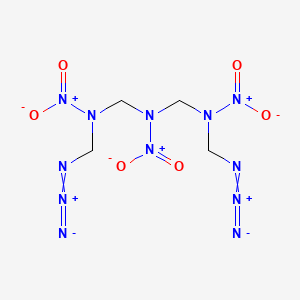
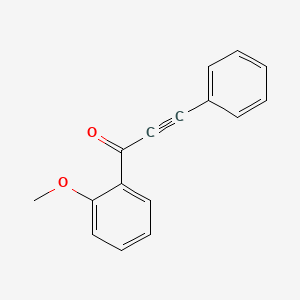
![6-(5-Iodofuran-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B14138453.png)
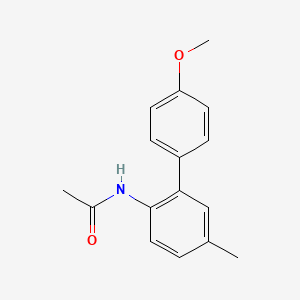
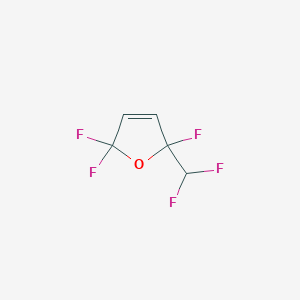
![2-[(Z)-1-chlorobut-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14138473.png)
